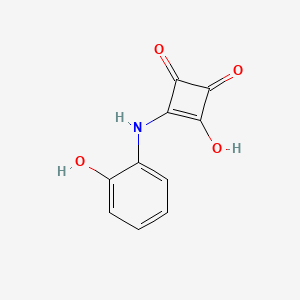![molecular formula C13H14N2O8 B14268639 L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]- CAS No. 158078-66-1](/img/structure/B14268639.png)
L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]- typically involves the phosgenation of amino acids. This process was first developed by Hermann Leuchs and involves heating an N-ethoxycarbonyl or N-methoxycarbonyl amino acid chloride in a vacuum at 50-70°C . Another method employs epoxides as scavengers of hydrogen chloride, which allows for a moisture-tolerant route to unprotected N-carboxyanhydrides .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes but are scaled up to meet commercial demands. The use of phosgene or its trimer in treating unprotected amino acids is a common approach .
Análisis De Reacciones Químicas
Types of Reactions
L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]- has a wide range of scientific research applications:
Chemistry: Used in the synthesis of polypeptides and other complex molecules.
Biology: Studied for its role in various biological processes and its potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of biodegradable polymers and other industrial materials.
Mecanismo De Acción
The mechanism by which L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]- exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
α-Carboxy-2-nitrobenzyl (CNB) caged compounds: These compounds share a similar structure and are used in photochemical studies.
N-1-(2-nitrophenyl)ethoxycarbonyl-L-glutamate: Another derivative used in neuroscience research.
Uniqueness
L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in scientific research and industry .
Propiedades
Número CAS |
158078-66-1 |
|---|---|
Fórmula molecular |
C13H14N2O8 |
Peso molecular |
326.26 g/mol |
Nombre IUPAC |
(2S)-2-[[carboxy-(2-nitrophenyl)methyl]amino]pentanedioic acid |
InChI |
InChI=1S/C13H14N2O8/c16-10(17)6-5-8(12(18)19)14-11(13(20)21)7-3-1-2-4-9(7)15(22)23/h1-4,8,11,14H,5-6H2,(H,16,17)(H,18,19)(H,20,21)/t8-,11?/m0/s1 |
Clave InChI |
QOZVGBSQVLPBRK-YMNIQAILSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C(C(=O)O)N[C@@H](CCC(=O)O)C(=O)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)C(C(=O)O)NC(CCC(=O)O)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate](/img/structure/B14268556.png)
![2-[1-(Naphthalen-1-yl)ethyl]-4,5-dihydro-1H-imidazole](/img/structure/B14268560.png)


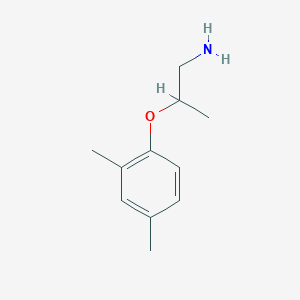
![9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene](/img/structure/B14268581.png)
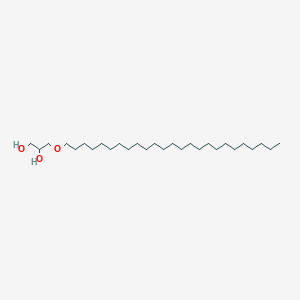
![{5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol](/img/structure/B14268589.png)
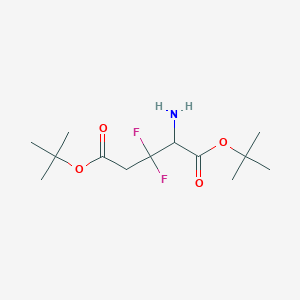
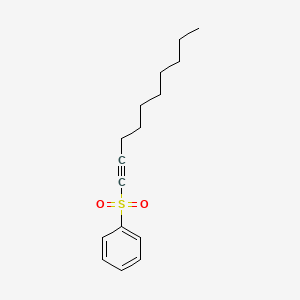

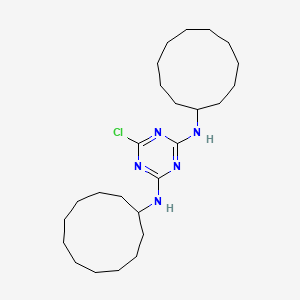
![N~1~-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine](/img/structure/B14268632.png)
